molecular formula C12H10ClNO3 B2635211 4-Chloro-2-(furan-2-ylmethylamino)benzoic acid CAS No. 74793-12-7

4-Chloro-2-(furan-2-ylmethylamino)benzoic acid

Cat. No.: B2635211
CAS No.: 74793-12-7
M. Wt: 251.67
InChI Key: SYXJAVQYZFWRFS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(furan-2-ylmethylamino)benzoic acid can be represented by the InChI code: 1S/C12H10ClNO3/c13-8-3-4-10(12(15)16)11(6-8)14-7-9-2-1-5-17-9/h1-6,14H,7H2,(H,15,16) .

Scientific Research Applications

Oxidation and Kinetic Studies

4-Chloro-2-(furan-2-ylmethylamino)benzoic acid, as a component of fursemide, has been studied for its oxidation by diperiodatocuprate(III) in alkali solutions, yielding products like furfuraldehyde and 2-amino-4-chloro-5-(aminosulfonyl) benzoic acid. This reaction's kinetics were analyzed spectrophotometrically, revealing first-order dependence on the oxidant and fractional order on fursemide and periodate. Additionally, the reaction's rate was influenced by added alkali, and a detailed mechanism was proposed to explain these observations (Angadi & Tuwar, 2010).

Synthesis and Antibacterial Activity

The synthesis of Schiff bases from 4-aminobenzoic acid, including derivatives such as 4 (furan-2-ylmethylene)amino benzoic acid, has been explored for their potential antibacterial properties. These compounds have been tested against various medically significant bacterial strains, demonstrating that antibacterial activity is influenced by molecular structure, solvent used, and specific bacterial strains (Parekh et al., 2005).

Voltammetric Analysis

The electrochemical behavior of furosemide, which includes this compound, has been studied using cyclic and differential-pulse voltammetric techniques. This research provides insights into the adsorption-controlled, irreversible electrochemical process involving two-electron oxidation. The findings offer a foundation for developing voltammetric methods for determining furosemide in various samples, including pharmaceutical formulations and urine (Malode et al., 2012).

Photodecomposition Studies

Research into the photodecomposition of chlorobenzoic acids, which include compounds related to this compound, has shown that ultraviolet irradiation leads to the replacement of chlorine by hydroxyl and hydrogen. This results in the formation of hydroxybenzoic acids and benzoic acid itself, providing valuable insights into the environmental behavior of these compounds under UV exposure (Crosby & Leitis, 1969).

Mechanism of Action

The mechanism of action of 4-Chloro-2-(furan-2-ylmethylamino)benzoic acid is not well-documented in the literature .

Properties

IUPAC Name

4-chloro-2-(furan-2-ylmethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c13-8-3-4-10(12(15)16)11(6-8)14-7-9-2-1-5-17-9/h1-6,14H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXJAVQYZFWRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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